![molecular formula C6H5N5O B12856590 2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One CAS No. 89890-99-3](/img/structure/B12856590.png)
2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its fused ring structure, which includes both pyrimidine and imidazole rings. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired compound in good yields and is characterized by its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deazaadenine: This compound is structurally similar and shares some biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with a fused ring structure and significant biological relevance.
Pyrrolo[2,3-d]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Uniqueness
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One is unique due to its specific ring structure and the presence of both amino and keto functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
89890-99-3 |
|---|---|
Formule moléculaire |
C6H5N5O |
Poids moléculaire |
163.14 g/mol |
Nom IUPAC |
2-amino-3H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)1-8-2-9-4/h1-2H,(H3,7,8,9,10,11,12) |
Clé InChI |
HHOGMIYMABYION-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=O)NC(=NC2=NC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


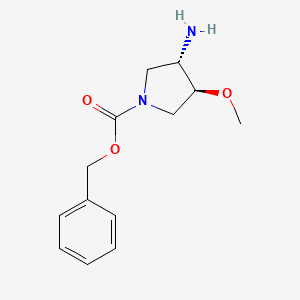
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)


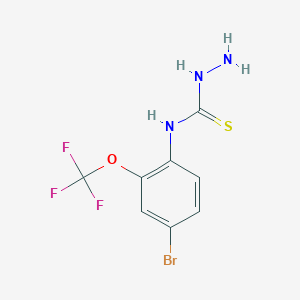
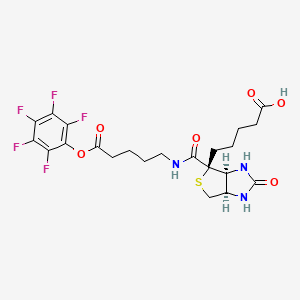

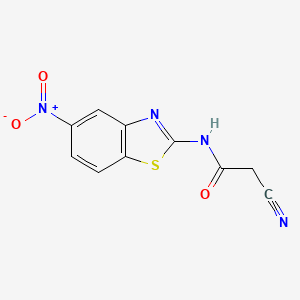
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
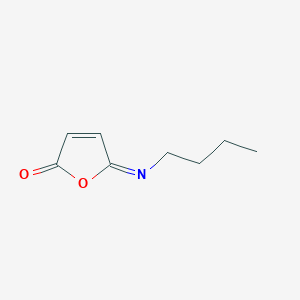
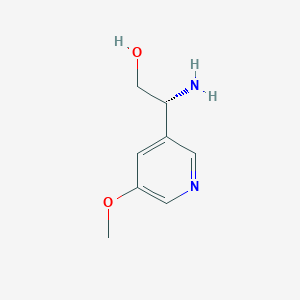

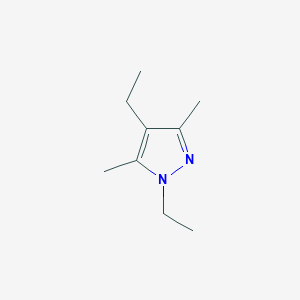
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
